molecular formula C13H20N2O B12272077 1-(4-Aminophenyl)-2-piperidineethanol CAS No. 359841-44-4

1-(4-Aminophenyl)-2-piperidineethanol

Cat. No.: B12272077
CAS No.: 359841-44-4
M. Wt: 220.31 g/mol
InChI Key: JUJVNTRWJQHLEI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2-piperidineethanol is an organic compound that features a piperidine ring attached to an aminophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-piperidineethanol typically involves the reaction of 4-aminophenyl with piperidine and ethanol under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in an anhydrous alcohol medium . The reaction is carried out in a three-necked round-bottomed flask under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2-piperidineethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

1-(4-Aminophenyl)-2-piperidineethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2-piperidineethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminophenyl)-2-piperidineethanol stands out due to its unique combination of a piperidine ring and an aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

359841-44-4

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-[1-(4-aminophenyl)piperidin-2-yl]ethanol

InChI

InChI=1S/C13H20N2O/c14-11-4-6-13(7-5-11)15-9-2-1-3-12(15)8-10-16/h4-7,12,16H,1-3,8-10,14H2

InChI Key

JUJVNTRWJQHLEI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCO)C2=CC=C(C=C2)N

Origin of Product

United States

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